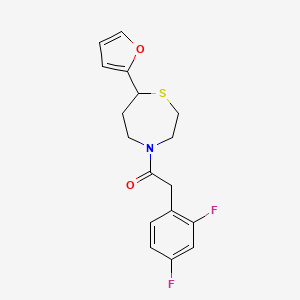

2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

The compound 2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone features an ethanone core substituted with a 2,4-difluorophenyl group at the alpha position and a 1,4-thiazepan-4-yl moiety at the beta position. The thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, is further substituted at position 7 with a furan-2-yl group. This structure confers unique conformational flexibility and electronic properties due to the interplay of fluorine atoms, the sulfur atom in the thiazepane, and the oxygen-rich furan substituent.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c18-13-4-3-12(14(19)11-13)10-17(21)20-6-5-16(23-9-7-20)15-2-1-8-22-15/h1-4,8,11,16H,5-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTRGHHQHIYABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the thiazepane structure.

Attachment of the difluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of metal catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an antagonist of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and inflammation. Compounds that modulate this receptor can have therapeutic implications for conditions such as Parkinson's disease and schizophrenia .

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the furan and thiazepan moieties enhances its ability to penetrate cellular membranes and interact with intracellular targets, potentially leading to apoptosis in cancerous cells .

Neuroprotective Effects

Research has shown that compounds similar to 2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone may offer neuroprotective benefits. By modulating neurotransmitter systems and reducing oxidative stress, these compounds could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. By inhibiting pro-inflammatory cytokines and mediators, it may provide therapeutic benefits for conditions characterized by chronic inflammation .

Data Tables

Case Study 1: Adenosine A2A Receptor Modulation

A study explored the binding affinity of various thiazepan derivatives at the adenosine A2A receptor. The results indicated that modifications to the phenyl group significantly increased receptor binding, suggesting potential for developing new treatments for neurological disorders .

Case Study 2: Anticancer Efficacy

In vitro assays were conducted on human breast cancer cell lines treated with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, indicating that the compound could serve as a lead structure for anticancer drug development .

Case Study 3: Neuroprotection in Animal Models

Animal studies demonstrated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes, supporting its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the thiazepane and furan rings contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Overview of Structural Analogs

* Molecular formula of the target is inferred as ~C₁₉H₁₈F₂NO₂S based on structural analysis.

Key Observations:

Thiazepane vs. Benzodioxol/Triazole Backbones :

- The target compound’s thiazepane ring (7-membered) offers greater conformational flexibility compared to the rigid benzodioxol () or triazole () systems. This flexibility may improve binding to dynamic biological targets .

- The furan-2-yl group in the target introduces an oxygen-rich heterocycle, contrasting with the 2,5-difluorophenyl substituent in . Furan’s electron-rich nature may enhance hydrogen bonding, while fluorophenyl groups increase lipophilicity .

Substituent Effects: The 2,4-difluorophenyl group in the target and provides distinct electronic effects compared to 2,5-difluorophenyl (). Sulfonyl and triazole groups in and increase molecular weight and polarity, likely reducing blood-brain barrier permeability compared to the target’s furan-thiazepane system .

Heterocyclic Systems :

Hypothetical Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

- Metabolic Stability : The furan substituent may confer moderate metabolic stability compared to benzodioxol (), which is prone to oxidative degradation .

- Solubility: The absence of sulfonyl groups (cf. ) likely improves the target’s solubility in nonpolar environments, enhancing membrane permeability .

- Target Selectivity : The thiazepane-furan system’s flexibility and electronic profile may favor interactions with serotonin or dopamine receptors, analogous to other thiazepane derivatives .

Biological Activity

2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on various aspects such as its mechanism of action, efficacy in different biological assays, and potential therapeutic implications.

- IUPAC Name : 2-(2,4-difluorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone

- Molecular Formula : C17H17F2NO2S

- Molecular Weight : 337.38 g/mol

- CAS Number : 1705516-35-3

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain adenosine receptors, particularly the A2A subtype, which are implicated in various physiological processes including inflammation and neuroprotection .

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, indicating potential use as an antioxidant agent. Comparative studies showed that its activity was comparable to well-known antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. It exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting anti-inflammatory properties. The mechanism likely involves modulation of signaling pathways related to inflammation, although detailed mechanistic studies are still needed.

Study 1: Antioxidant and Anticancer Potential

A study investigated the anticancer properties of derivatives similar to this compound. The results indicated that compounds with similar scaffolds exhibited cytotoxic effects on human glioblastoma cells (U-87) and triple-negative breast cancer cells (MDA-MB-231), highlighting the potential for further development in cancer therapeutics .

Study 2: Enzyme Inhibition

Research has shown that compounds within this chemical class can inhibit mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds were significantly lower than those of standard inhibitors like kojic acid, indicating a strong inhibitory effect that could be beneficial in cosmetic applications for skin lightening .

Data Table: Summary of Biological Activities

Q & A

Q. What purification techniques are most effective for isolating high-purity batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.